molecular formula C26H26ClNO4 B11606257 3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one

3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one

Cat. No.: B11606257
M. Wt: 451.9 g/mol
InChI Key: VQIPYJFQSMXXMS-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of chloro, methyl, and methoxy substituents on its phenyl rings, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

    Substitution Reactions: The phenyl rings with chloro, methyl, and methoxy substituents can be introduced through nucleophilic aromatic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the substituted phenyl rings with the azetidinone core under appropriate reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl and carbonyl derivatives.

    Reduction: Reduction reactions can occur at the chloro substituent, resulting in the formation of the corresponding dechlorinated product.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The presence of chloro, methyl, and methoxy groups may enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1-phenylazetidin-2-one
  • 3-(4-Methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one
  • 3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-phenylazetidin-2-one

Uniqueness

The unique combination of chloro, methyl, and methoxy substituents in 3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one distinguishes it from similar compounds. These substituents may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H26ClNO4

Molecular Weight

451.9 g/mol

IUPAC Name

3-(4-chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one

InChI

InChI=1S/C26H26ClNO4/c1-15-6-9-20(13-16(15)2)28-24(18-7-10-22(30-4)23(14-18)31-5)25(26(28)29)32-21-11-8-19(27)12-17(21)3/h6-14,24-25H,1-5H3

InChI Key

VQIPYJFQSMXXMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(C2=O)OC3=C(C=C(C=C3)Cl)C)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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